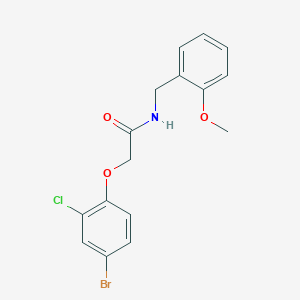
3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoxazolol family and has been studied extensively for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol has a significant effect on the central nervous system. It has been found to reduce the frequency and severity of seizures in animal models, indicating its potential use as an anticonvulsant. Additionally, it has been shown to have potent analgesic effects, making it a potential candidate for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol is its ability to selectively target certain neurotransmitters in the brain, leading to its potent effects. However, one limitation of this compound is its potential toxicity, which needs to be carefully monitored in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol. One area of interest is its potential use as a treatment for various neurological disorders, including epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, the unique properties of 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol make it a promising candidate for further research and development in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol involves the reaction of 4-chlorobenzaldehyde, trifluoroacetic anhydride, and hydroxylamine hydrochloride. This reaction produces the desired compound in good yield and purity.
Applications De Recherche Scientifique
The compound 3-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have potent anticonvulsant and analgesic properties, making it a potential candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO2/c11-7-3-1-6(2-4-7)8-5-9(16,17-15-8)10(12,13)14/h1-4,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTYJGDSAQVEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C(F)(F)F)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B4949813.png)


![2-oxo-1,1-diphenyl-2-[4-(2-pyridinyl)-1-piperazinyl]ethanol](/img/structure/B4949833.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4949841.png)

![N-(2-methoxybenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949860.png)
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4949864.png)

![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl diethyldithiocarbamate](/img/structure/B4949877.png)

![4-[(propylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4949899.png)